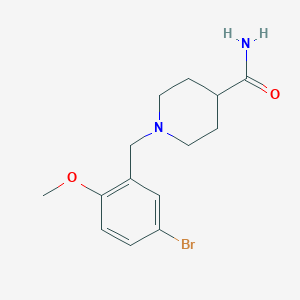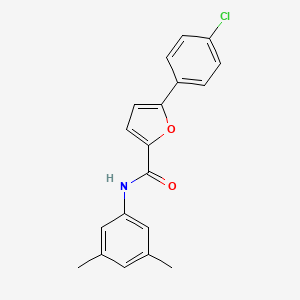
1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic uses. It is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. BRL-15572 has been shown to have potential applications in the treatment of addiction, depression, and other psychiatric disorders.
作用機序
1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxamide acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. By blocking the activity of this receptor, this compound can modulate the release of dopamine in the brain, which can have a significant impact on behavior and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the release of dopamine in the brain, which can have a significant impact on behavior and mood. In addition, this compound has been shown to reduce the reinforcing effects of drugs of abuse, indicating its potential as a treatment for addiction.
実験室実験の利点と制限
One of the advantages of using 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxamide in lab experiments is that it is a selective antagonist of the dopamine D3 receptor, which allows for more precise manipulation of this receptor compared to non-selective antagonists. However, there are also limitations to using this compound in lab experiments, including the potential for off-target effects and the need for appropriate controls to ensure that any observed effects are due to the specific targeting of the dopamine D3 receptor.
将来の方向性
There are a number of potential future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxamide. One area of interest is the development of more selective and potent antagonists of the dopamine D3 receptor, which could have even greater therapeutic potential. In addition, further research is needed to better understand the role of the dopamine D3 receptor in various physiological and pathological processes, which could lead to the identification of new therapeutic targets. Finally, there is a need for more research on the safety and efficacy of this compound in human subjects, which could pave the way for its use as a treatment for addiction, depression, and other psychiatric disorders.
合成法
1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxamide can be synthesized using a multistep process that involves the reaction of 2-methoxy-5-bromo-benzylamine with piperidinecarboxylic acid. The resulting product is then purified and characterized using various analytical techniques.
科学的研究の応用
1-(5-bromo-2-methoxybenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic uses. It has been shown to have potential applications in the treatment of addiction, depression, and other psychiatric disorders. In addition, this compound has been used as a tool in scientific research to investigate the role of the dopamine D3 receptor in various physiological and pathological processes.
特性
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-19-13-3-2-12(15)8-11(13)9-17-6-4-10(5-7-17)14(16)18/h2-3,8,10H,4-7,9H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBKGXBPYOTFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-bromophenoxy)methyl]-N-[3-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5736223.png)
![1-{[(4-fluorophenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5736224.png)

![2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5736242.png)
![7-(4-methoxyphenyl)-5-methyl-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5736249.png)
![N,N-diisopropyl-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5736259.png)
![[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5736266.png)


![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-methylbenzenecarboximidamide](/img/structure/B5736286.png)

![N-[2-(4-morpholinylmethyl)benzyl]-2-(2-thienyl)acetamide](/img/structure/B5736288.png)

